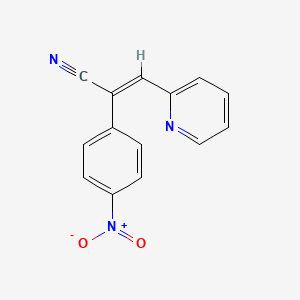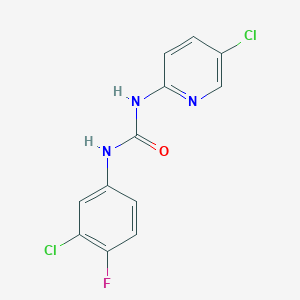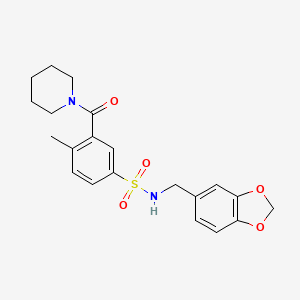
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione, also known as DBM, is a synthetic compound that has been widely studied for its potential therapeutic applications. DBM is a member of the family of curcumin analogs and has been shown to possess potent anti-inflammatory, anticancer, and neuroprotective properties.
作用機序
The mechanism of action of 3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione is not fully understood. However, it is thought to exert its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, this compound is able to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the activity of STAT3, another transcription factor that plays a key role in inflammation and cancer. By inhibiting STAT3, this compound is able to reduce the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione has several advantages as a research tool. It is relatively easy to synthesize, and it is relatively stable under normal laboratory conditions. In addition, this compound has been shown to possess potent anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and there may be other, as yet undiscovered, targets of this compound that are responsible for its effects. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione. One area of research is to further elucidate the mechanism of action of this compound. By understanding how this compound exerts its effects, researchers may be able to develop more targeted therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of research is to test the safety and efficacy of this compound in clinical trials. If this compound proves to be safe and effective in humans, it could become a valuable therapeutic agent for the treatment of a variety of diseases. Finally, researchers could explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
合成法
The synthesis of 3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione involves the condensation of 2,4-dichlorobenzaldehyde with 2,5-piperazinedione in the presence of a catalyst. The resulting compound is then purified by recrystallization. The yield of this compound is typically high, and the compound is relatively stable under normal laboratory conditions.
科学的研究の応用
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory properties, which make it a promising candidate for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. This compound has also been shown to possess potent anticancer properties, making it a promising candidate for the treatment of various types of cancer, including breast, prostate, and colon cancer. In addition, this compound has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(3E,6E)-3,6-bis[(2,4-dichlorophenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4N2O2/c19-11-3-1-9(13(21)7-11)5-15-17(25)24-16(18(26)23-15)6-10-2-4-12(20)8-14(10)22/h1-8H,(H,23,26)(H,24,25)/b15-5+,16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZGDCGNHQIHDG-IAGONARPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/NC(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5357977.png)

![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)
![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![3,4-diethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide](/img/structure/B5358012.png)
![4-(1H-indazol-3-ylcarbonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5358018.png)

![4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate](/img/structure/B5358040.png)

![4-(diethylamino)benzaldehyde [3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5358052.png)


![1-(2-methyl-4-pyridinyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-1,4-diazepane](/img/structure/B5358082.png)